5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The unique structure of this compound makes it a privileged scaffold for combinatorial library design and drug discovery due to its great synthetic versatility .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to the inhibition of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression and apoptosis . This can result in the inhibition of tumor cell growth, making it a potential strategy for cancer treatment .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . They inhibit the growth of these cell lines, potentially through the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, has beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been reported to have significant effects on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from the appropriate pyrazole and pyrimidine precursors. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reaction: The phenyl and piperazinyl groups are introduced through nucleophilic substitution reactions, often using phenyl halides and piperazine derivatives.
Cyclization: The final step involves cyclization under reflux conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, exhibiting distinct chemical properties.
Uniqueness
5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of phenyl and piperazinyl groups, which confer specific biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-19(2)26-23-22(20-9-5-3-6-10-20)17-25-29(23)24(18)28-15-13-27(14-16-28)21-11-7-4-8-12-21/h3-12,17H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAJEPLPAQLTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.